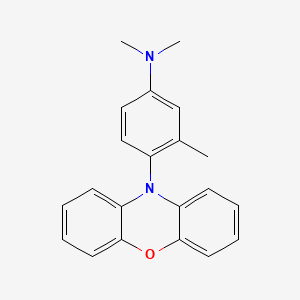
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound with the molecular formula C21H20N2O and a molecular weight of 316.39 g/mol . This compound is part of the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of phenoxazine derivatives with aniline derivatives under specific conditions. One common method includes the use of triphenylamine and phenoxazine as donors and benzo[c][1,2,5]thiadiazole as an acceptor to construct a hot exciton skeleton . The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through column chromatography and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine-10-oxide, while reduction could produce phenoxazine-10-amine derivatives.
科学的研究の応用
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Used in OLEDs for its thermally activated delayed fluorescence properties.
N-(4-hydroxy-phenyl)-1-nitro-10H-phenoxazine 3-sulphonamide: Known for its antidiabetic activity.
Uniqueness
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is unique due to its specific structural modifications that enhance its electroluminescent properties and its wide range of applications in both biological and material sciences .
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N,N,3-trimethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C21H20N2O/c1-15-14-16(22(2)3)12-13-17(15)23-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)23/h4-14H,1-3H3 |
InChIキー |
VKDJORIZQUZXIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
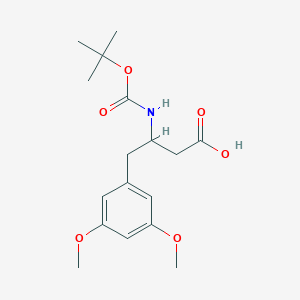
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
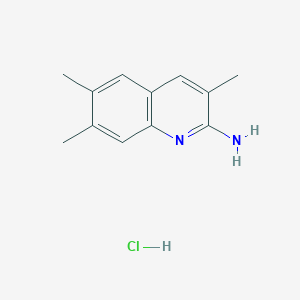
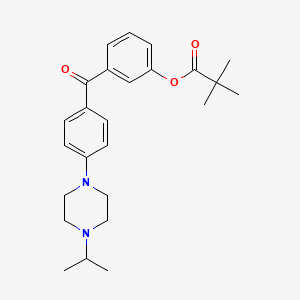
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/no-structure.png)

![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
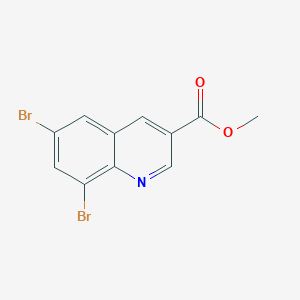
![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
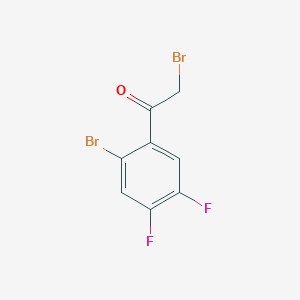
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
